![molecular formula C4H10O2P+ B12519546 [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium CAS No. 675623-97-9](/img/structure/B12519546.png)
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium is a chemical compound with a unique structure that includes both ethoxy and phosphanylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium typically involves the reaction of ethoxyphosphine with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium can be compared with other similar compounds, such as:
Phosphine oxides: These compounds share similar oxidation states and reactivity.
Phosphines: They have similar structures but differ in their oxidation states and reactivity.
Substituted phosphines: These compounds have different substituents, affecting their chemical properties and applications.
Propiedades
Número CAS |
675623-97-9 |
|---|---|
Fórmula molecular |
C4H10O2P+ |
Peso molecular |
121.09 g/mol |
Nombre IUPAC |
2-ethoxyphosphanylideneethyloxidanium |
InChI |
InChI=1S/C4H9O2P/c1-2-6-7-4-3-5/h4-5H,2-3H2,1H3/p+1 |
Clave InChI |
YIJMRWJJTYHXHH-UHFFFAOYSA-O |
SMILES canónico |
CCOP=CC[OH2+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


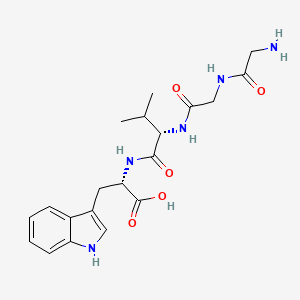
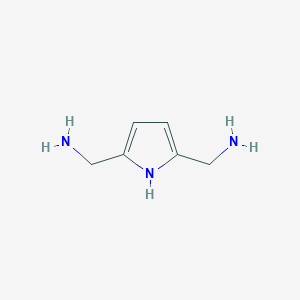
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
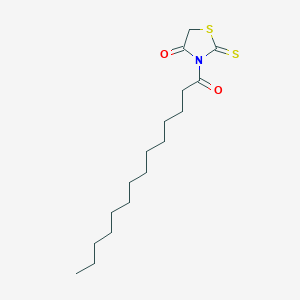
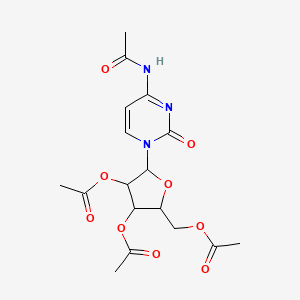
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
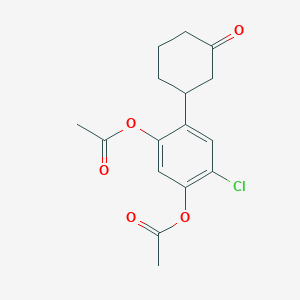

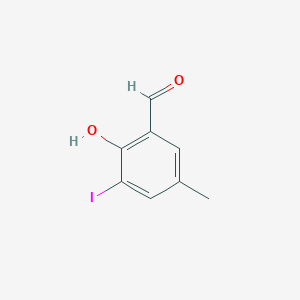
![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
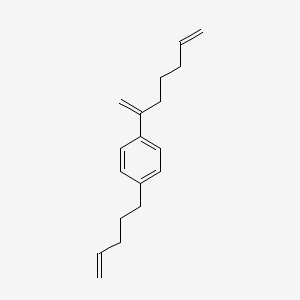
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
